molecular formula C19H20N4O B11558549 (4Z)-5-methyl-2-(4-methylphenyl)-4-{[2-(2-methylphenyl)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-2-(4-methylphenyl)-4-{[2-(2-methylphenyl)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Katalognummer: B11558549
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: BXQKFSMSCLIFKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-METHYL-1-(4-METHYLPHENYL)-4-{[2-(2-METHYLPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-(4-METHYLPHENYL)-4-{[2-(2-METHYLPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-METHYL-1-(4-METHYLPHENYL)-4-{[2-(2-METHYLPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-METHYL-1-(4-METHYLPHENYL)-4-{[2-(2-METHYLPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-METHYL-1-(4-METHYLPHENYL)-4-{[2-(2-METHYLPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-METHYLPHENYL) (3-METHYLPHENYL)METHANONE
  • Other pyrazolone derivatives

Uniqueness

3-METHYL-1-(4-METHYLPHENYL)-4-{[2-(2-METHYLPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H20N4O

Molekulargewicht

320.4 g/mol

IUPAC-Name

5-methyl-2-(4-methylphenyl)-4-[[(2-methylphenyl)hydrazinylidene]methyl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H20N4O/c1-13-8-10-16(11-9-13)23-19(24)17(15(3)22-23)12-20-21-18-7-5-4-6-14(18)2/h4-12,21-22H,1-3H3

InChI-Schlüssel

BXQKFSMSCLIFKU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NNC3=CC=CC=C3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.